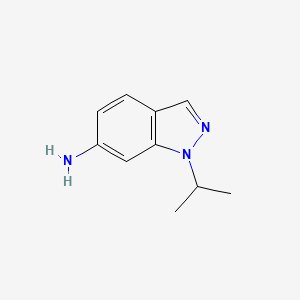

1-(propan-2-yl)-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIFGRCMHZRVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938514-13-7 | |

| Record name | 1-(propan-2-yl)-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Broader Field of Indazole Chemistry

Indazole, a bicyclic aromatic organic compound, consists of a benzene ring fused to a pyrazole ring. wikipedia.org This core structure is noted for its diverse biological activities, making indazole derivatives a focal point of extensive research. wikipedia.org The indazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. wikipedia.orgaustinpublishinggroup.com

The specific compound, 1-(propan-2-yl)-1H-indazol-6-amine, is a derivative of 1H-indazol-6-amine. nih.gov The substitution at the N-1 position with a propan-2-yl (isopropyl) group and the presence of an amine group at the C-6 position are critical determinants of its chemical properties and biological activity. The N-1 substituent influences the molecule's lipophilicity and steric profile, which in turn affects its interaction with biological targets. The 6-amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net Research into related compounds, such as 1-methyl-1H-indazol-6-yl-amine, highlights the importance of the N-1 substituent in modulating the compound's utility in pharmaceutical and biochemical research. chemimpex.com

Rationale for Investigating the 1 Propan 2 Yl 1h Indazol 6 Amine Scaffold in Chemical Biology and Medicinal Chemistry

The investigation of the 1-(propan-2-yl)-1H-indazol-6-amine scaffold is driven by the established therapeutic potential of indazole-containing compounds. Numerous indazole derivatives have shown promise as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov

The 6-aminoindazole core, in particular, has been identified as a privileged structure in the development of anticancer agents. researchgate.net Studies have demonstrated that derivatives of 6-aminoindazole exhibit significant cytotoxicity against various human cancer cell lines. researchgate.net For instance, a series of 6-substituted amino-1H-indazole derivatives showed growth inhibitory activity in four human cancer cell lines, with one compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibiting potent antiproliferative activity against human colorectal cancer cells while showing no cytotoxicity in normal cells. researchgate.net This highlights the potential for developing targeted cancer therapies with improved safety profiles.

The propan-2-yl group at the N-1 position of this compound is a key feature that researchers explore to optimize pharmacokinetic and pharmacodynamic properties. The specific nature of the N-1 substituent can influence a compound's metabolic stability, solubility, and binding affinity to its biological target.

Overview of Key Research Areas and Methodologies Employed

Established Synthetic Routes to the 1H-Indazol-6-amine Core Structure

The synthesis of the 1H-indazol-6-amine core is a critical first step in the preparation of the target compound. This typically involves the construction of the bicyclic indazole ring system, followed by the introduction of the amino group at the C6 position.

Regioselective Synthesis of 1-Substituted Indazoles

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. The ratio of these isomers is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Consequently, reactions under thermodynamic control tend to favor the formation of the N1-substituted product. For instance, regioselective N-acylation often yields the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 form. nih.gov Similarly, thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF can also provide N1-substituted indazoles. nih.gov

Kinetic control, on the other hand, can favor the N2 isomer. For example, the Silyl Hilbert-Johnson glycosylation of 4-nitroindazole for a shorter reaction time (5 hours) yields the N2-isomer exclusively. mpg.de

The choice of base and solvent system plays a crucial role in directing the regioselectivity of N-alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity. nih.govnih.gov This method has been shown to be effective for a variety of C3-substituted indazoles, leading to greater than 99% N1 regioselectivity for substrates with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups. nih.gov The steric and electronic properties of substituents on the indazole ring also exert a significant influence. For example, electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, can lead to excellent N2 regioselectivity (≥ 96%). nih.govnih.gov

It is important to note that the direct N-alkylation with secondary alkyl halides, such as isopropyl iodide, can be challenging and often results in poor selectivity. nih.gov For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and potassium carbonate has been reported to yield a mixture of N1 and N2 isomers with low selectivity. nih.gov

| Reaction Condition | Preferred Isomer | Notes |

| Thermodynamic Control | N1 | Based on the greater stability of the 1H-indazole tautomer. nih.gov |

| Kinetic Control | N2 | Can be achieved with shorter reaction times in some cases. mpg.de |

| NaH in THF | N1 | Highly selective for a range of C3-substituted indazoles. nih.govnih.gov |

| Electron-withdrawing groups at C7 | N2 | Can direct alkylation to the N2 position. nih.govnih.gov |

| Secondary alkyl halides | Mixture of N1 and N2 | Often results in poor regioselectivity. nih.gov |

Methodologies for Introduction of the 6-Amino Group

The most common and well-established method for introducing an amino group at the C6 position of the indazole ring involves the reduction of a corresponding 6-nitroindazole precursor. nih.gov This two-step approach first requires the synthesis of the 6-nitroindazole, which can then be converted to the 6-aminoindazole.

The reduction of the nitro group can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, where the 6-nitroindazole is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov Another effective method involves the use of metals in the presence of an acid, such as iron powder with an aqueous solution of ammonium chloride.

An alternative to the reduction of a nitro group is the direct amination of a 6-haloindazole. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and can be employed for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction would involve the coupling of a 6-bromoindazole with an amine source.

| Method | Starting Material | Key Reagents |

| Reduction of Nitro Group | 6-Nitroindazole | H2, Pd/C or Fe, NH4Cl |

| Buchwald-Hartwig Amination | 6-Bromoindazole | Palladium catalyst, ligand, base, amine source |

Synthesis of the 1-(propan-2-yl) Moiety and its Specific Integration

The introduction of the 1-(propan-2-yl) or isopropyl group at the N1 position of the 1H-indazol-6-amine core can be accomplished through direct N-alkylation. However, as previously mentioned, the use of secondary alkyl halides like isopropyl iodide can lead to a mixture of N1 and N2 isomers with poor selectivity. nih.gov

One strategy to achieve regioselective N1-isopropylation is to first synthesize the 6-amino-1H-indazole and then perform the alkylation reaction. The reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in dimethylformamide (DMF) in the presence of sodium hydride resulted in a mixture of the N1 and N2 products in 38% and 46% yields, respectively. nih.gov This highlights the challenge in achieving high regioselectivity with sterically hindered alkylating agents.

An alternative approach involves performing the alkylation on a precursor, such as 6-nitroindazole, followed by the reduction of the nitro group. The methylation of 6-nitroindazole with iodomethane using potassium carbonate in DMF has been shown to produce a mixture of the N1- and N2-alkylated products, with the N1-isomer being the major product. nih.gov A similar approach could be explored for isopropylation, followed by separation of the isomers and subsequent reduction of the nitro group to the desired amine.

Functionalization and Derivatization Strategies for the 6-Amino Group

The 6-amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Common functionalization strategies include reductive amination and acylation.

Reductive Amination: This reaction allows for the introduction of various alkyl or aryl groups onto the amino nitrogen. The 6-aminoindazole can be reacted with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride, to form a secondary amine. nih.govwikipedia.org This method is highly versatile and tolerates a wide range of functional groups on the aldehyde or ketone, enabling the synthesis of a large library of N-substituted 6-aminoindazole derivatives.

Acylation: The 6-amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. wikipedia.org For example, the reaction of a 6-aminoindazole with acetic anhydride in the presence of a base yields the corresponding acetamide derivative. nih.gov This strategy allows for the introduction of a wide variety of acyl groups.

| Reaction Type | Reagents | Functional Group Introduced |

| Reductive Amination | Aldehyde or Ketone, Sodium Cyanoborohydride | N-alkyl or N-aryl |

| Acylation | Acid Chloride or Anhydride, Base | N-acyl (Amide) |

Design and Synthesis of Novel Analogues and Structural Derivatives

The this compound scaffold can be further modified to generate novel analogues with potentially improved or altered biological activities. Key areas for modification include the indazole nitrogen positions and the substituents on the benzene ring.

Modifications at the Indazole Nitrogen Positions (N1 and N2)

As discussed, the synthesis of N-substituted indazoles often leads to a mixture of N1 and N2 isomers. The selective synthesis of either isomer is a key aspect in the design of novel analogues, as the position of the substituent on the indazole nitrogen can significantly impact the molecule's biological properties.

The synthesis of 1,3-disubstituted-1H-indazol-6-amine derivatives has been reported, demonstrating the feasibility of introducing substituents at both the N1 and C3 positions. nih.gov For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been synthesized and evaluated for its biological activity. nih.gov

Furthermore, the synthesis of the corresponding N2-isomer, 2-(propan-2-yl)-2H-indazol-6-amine, would allow for a direct comparison of the biological activities of the N1 and N2 regioisomers. Computational studies have shown that the 2-H tautomer of indazole is consistently higher in energy than the 1-H tautomer, which often explains the preference for N1 alkylation under thermodynamic control. wuxibiology.com However, specific reaction conditions can be tuned to favor the formation of the N2 isomer. The development of synthetic routes to selectively access the 2-isopropyl derivative would be a valuable endeavor in exploring the structure-activity relationship of this class of compounds.

Substituent Variations on the Propane Chain

One common modification is the introduction of a hydroxyl group. For instance, the synthesis of 1-(2-hydroxypropan-2-yl)-1H-indazol-5-yl derivatives has been described in the context of developing N-substituted indazoles. While this example pertains to the 5-yl isomer, the synthetic principles are applicable to the 6-amino analogue. The introduction of a hydroxyl group can increase hydrophilicity and provide a new site for hydrogen bonding, which can be crucial for biological activity.

Another significant variation involves the incorporation of an amino group on the propane chain. A notable example is 1-((S)-2-aminopropyl)-1H-indazol-6-ol, which has been identified as a potent peripherally acting 5-HT2 receptor agonist acs.org. The synthesis of such compounds highlights the potential for introducing basic centers, which can influence the pharmacokinetic profile of the parent molecule. The stereochemistry of the substituent, as indicated by the (S)-configuration, is often critical for biological activity.

Alkylation at other positions of the propane chain, while less common, represents another avenue for structural diversification. Regioselective N-alkylation of the 1H-indazole scaffold is a key synthetic challenge, with the ratio of N-1 to N-2 alkylation being influenced by the substituents on the indazole ring and the nature of the alkylating agent nih.govnih.gov. The development of protocols for selective N-1 alkylation is crucial for the synthesis of derivatives with modified propane chains acs.orgnih.gov.

Table 1: Examples of Substituent Variations on the Propane Chain

| Variation | Example Compound | Key Feature |

| Hydroxylation | 1-(2-hydroxypropan-2-yl)-1H-indazol-6-amine | Increased polarity, hydrogen bonding potential |

| Amination | 1-(2-aminopropyl)-1H-indazol-6-amine | Introduction of a basic center |

| Alkylation | 1-(1-methylpropan-2-yl)-1H-indazol-6-amine | Altered steric bulk and lipophilicity |

Derivatization of the 6-Amino Group

The 6-amino group of this compound is a versatile handle for a wide range of chemical modifications. Derivatization at this position can significantly impact the molecule's electronic properties, lipophilicity, and ability to engage in hydrogen bonding, thereby modulating its biological activity. Common derivatization strategies include acylation to form amides, sulfonylation to generate sulfonamides, and reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Acylation: The formation of an amide bond is a widely used strategy in medicinal chemistry to introduce a variety of substituents. The 6-amino group of this compound can be readily acylated using a range of carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated with coupling agents. This approach allows for the introduction of diverse functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. For example, the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives highlights the utility of amide bond formation in creating complex molecular architectures researchgate.net. While this example involves a more complex scaffold, the fundamental amide coupling reaction is directly applicable. The choice of the acylating agent can be guided by the desired physicochemical properties of the final compound.

Sulfonylation: The synthesis of sulfonamides from the 6-amino group offers another avenue for derivatization. Sulfonamides are known to be bioisosteres of amides and can offer advantages in terms of metabolic stability and hydrogen bonding capabilities. The reaction of this compound with various sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamides. The synthesis of indazole-sulfonamide compounds has been reported, demonstrating the feasibility of this chemical transformation on the indazole scaffold unipr.it. The diverse range of commercially available sulfonyl chlorides allows for the introduction of a wide array of substituents.

Urea and Thiourea Formation: The reaction of the 6-amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. The synthesis of urea and thiourea derivatives from primary amines is a well-established chemical transformation nih.govnih.govrsc.orgorganic-chemistry.org. This strategy allows for the introduction of a diverse range of substituents on the terminal nitrogen atom, depending on the isocyanate or isothiocyanate used. The synthesis of urea and thiourea derivatives of other heterocyclic amines has been extensively reported, and these methods can be readily adapted for this compound researchgate.netcambridgemedchemconsulting.com.

Table 2: Derivatization Strategies for the 6-Amino Group

| Derivatization | Reagent | Resulting Functional Group |

| Acylation | Acyl chloride or activated carboxylic acid | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Scaffold Hopping and Bioisosteric Replacements based on the Indazole Motif

In the quest for novel chemical entities with improved properties, medicinal chemists often employ advanced strategies such as scaffold hopping and bioisosteric replacement. These approaches involve modifying the core molecular framework while aiming to retain or enhance biological activity. The indazole motif of this compound is a prime candidate for such modifications due to its prevalence in bioactive compounds and its character as a "privileged scaffold" researchgate.netnih.gov.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For the indazole motif, a common scaffold hop is to or from the indole core, as indazole is considered a bioisostere of indole rsc.orgnih.govgoogle.com. This is particularly relevant in the design of kinase inhibitors, where both scaffolds have been successfully utilized. For instance, researchers have described efforts to develop dual MCL-1/BCL-2 inhibitors by scaffold hopping from an indole core to an indazole framework rsc.orgnih.govgoogle.com. This strategy can lead to novel intellectual property and may overcome issues related to the original scaffold, such as poor metabolic stability or off-target effects. Other heterocyclic systems that can be considered for scaffold hopping from indazole include benzimidazole, azaindazole, and pyrazolopyridine, among others.

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. The indazole ring itself can be considered a bioisostere for other aromatic systems. For example, the replacement of a catechol moiety with an indazole has been explored in the development of therapeutically active compounds.

Furthermore, specific atoms or groups within the indazole ring can be replaced. For instance, the nitrogen atoms of the pyrazole ring can be conceptually shifted to create different isomeric scaffolds, such as 2H-indazoles or other nitrogen-containing bicyclic systems. The replacement of a C-H group in the benzene portion of the indazole with a nitrogen atom leads to azaindazoles, which can offer altered solubility and metabolic profiles. The strategic application of bioisosteric replacements can lead to compounds with improved pharmacokinetic properties, enhanced potency, and reduced toxicity.

Table 3: Scaffold Hopping and Bioisosteric Replacement Strategies for the Indazole Motif

| Strategy | Original Motif | Replacement Motif | Rationale |

| Scaffold Hopping | Indazole | Indole | Similar 3D arrangement of functional groups, potential for improved properties. |

| Scaffold Hopping | Indazole | Benzimidazole | Exploration of different hydrogen bonding patterns and electronic properties. |

| Bioisosteric Replacement | Indazole | Azaindazole | Modulation of physicochemical properties such as solubility and pKa. |

| Bioisosteric Replacement | Catechol | Indazole | Mimicking the hydrogen bonding capabilities of the catechol hydroxyl groups. |

Cell-Based Assays for Biological Response

Cell-based assays are fundamental in determining how a compound affects living cells, providing insights into its potential as a therapeutic agent. These assays measure a range of responses, from the inhibition of cell growth to the induction of specific cellular events like programmed cell death.

A critical measure of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. Studies on various 6-aminoindazole derivatives have demonstrated significant antiproliferative activity across a spectrum of human tumor cell lines. For instance, the derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent activity against human colorectal cancer cells (HCT116) with a half-maximal inhibitory concentration (IC50) of 0.4 µM. researchgate.net Other related compounds have shown efficacy in ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 4.21 to 18.6 µM. researchgate.net

The antiproliferative effects of azetidin-2-one (B1220530) analogues, which share structural similarities with combretastatins, were examined in breast cancer cell lines. nih.gov These compounds exhibited potent activity in both MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) cells, with IC50 values in the nanomolar range, comparable to the reference compound Combretastatin A-4 (CA-4). nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 0.4 ± 0.3 µM |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 | Ovarian Carcinoma | 4.21 - 18.6 µM |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A549 | Lung Adenocarcinoma | 4.21 - 18.6 µM |

| 3-(prop-1-en-2-yl)azetidin-2-one Derivatives (e.g., 9h, 9q) | MCF-7 | Breast Cancer | 10–33 nM |

| 3-(prop-1-en-2-yl)azetidin-2-one Derivatives (e.g., 9h, 9q) | MDA-MB-231 | Breast Cancer | 23–33 nM |

The biological effects of a compound are often mediated by its ability to modulate specific cell signaling pathways. Indazole derivatives have been shown to interact with several pathways crucial for cancer cell growth and survival. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress the expression of the Indoleamine 2,3-dioxygenase 1 (IDO1) protein, a key enzyme in a pathway that allows tumors to evade the immune system. researchgate.net

Furthermore, many anticancer agents function by inhibiting critical signaling cascades such as the PI3K/Akt pathway, which is central to cell proliferation and survival. mdpi.com The inhibition of this pathway can lead to cell cycle arrest and apoptosis. mdpi.com While direct modulation by this compound is under investigation, its structural relatives are known inhibitors of receptor tyrosine kinases like FGFR, which are upstream activators of pathways including the PI3K/Akt and MAPK cascades. researchgate.net

Beyond inhibiting proliferation, effective anticancer compounds often induce specific cellular outcomes such as apoptosis (programmed cell death) or cell cycle arrest. taylorandfrancis.comnih.gov Research has shown that the antiproliferative activity of the indazole derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine in HCT116 cells is associated with an arrest of the cell cycle in the G2/M phase. researchgate.net This phase is a critical checkpoint before cell division, and its disruption can lead to apoptosis. mdpi.comsemanticscholar.org

Inducing apoptosis is a hallmark of many chemotherapeutic agents. nih.gov This process is often executed by a family of proteases called caspases. semanticscholar.org Studies on various cancer cell lines have demonstrated that treatment with cytotoxic compounds can lead to the activation of caspases 3, 8, and 9, a loss of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS), all of which are indicators of induced apoptosis. nih.govsemanticscholar.org For example, some agents cause a time- and concentration-dependent accumulation of cells in the G2/M phase, which is followed by the appearance of a sub-G1 peak in flow cytometry analysis, signifying the presence of apoptotic cells. semanticscholar.org

Enzymatic and Receptor Binding Studies

To understand the mechanism of action at a molecular level, compounds are tested for their ability to bind to and modulate the activity of specific enzymes and receptors. These studies are crucial for identifying direct molecular targets.

The indazole scaffold is a key feature in many kinase inhibitors. researchgate.netresearchgate.net Notably, derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose overactivity is linked to various cancers. researchgate.netnih.gov AZD4547, a selective FGFR inhibitor, potently inhibits FGFR1, 2, and 3 with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM, respectively. researchgate.net Another compound, LY2874455, which contains an indazole core, is a pan-FGFR inhibitor with similar high potency against all four FGFR family members. researchgate.net One study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as an FGFR1 inhibitor with an IC50 value of 100 nM. researchgate.net

In addition to FGFR, other enzymes are also targeted by indazole-based compounds. As mentioned, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was designed as an inhibitor of IDO1. researchgate.net Other multi-targeted kinase inhibitors containing this scaffold have shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (also known as Protein Kinase B). selleckchem.com

Table 2: Enzyme Inhibition by Selected Indazole-Based Compounds

| Compound/Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| AZD4547 | FGFR1 | 0.2 nM |

| AZD4547 | FGFR2 | 2.5 nM |

| AZD4547 | FGFR3 | 1.8 nM |

| CPL304110 | FGFR1 | 4.08 nM |

| CPL304110 | FGFR2 | 1.44 nM |

| CPL304110 | FGFR3 | 10.55 nM |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM |

| Sulfatinib | FGFR1 | 15 nM |

| Ponatinib | FGFR1 | 2.2 nM |

| SU5402 | FGFR1 | 30 nM |

The indazole structure is also found in compounds designed to interact with G-protein coupled receptors, such as serotonin (B10506) (5-HT) receptors. A study on a series of 1-(2-aminopropyl)-1H-indazole analogues revealed their activity at serotonin receptors. nih.gov Specifically, the compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a close structural analog of the subject compound, was identified as a potent agonist for the 5-HT2 receptor. nih.gov It demonstrated high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.govnih.gov

Table 3: Receptor Binding Affinity of a Related Indazole Analog

| Compound | Target Receptor | Activity | Affinity/Potency |

|---|---|---|---|

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | Agonist | EC50 = 42.7 nM |

Target Identification and Validation in Preclinical Models

The initial step in characterizing a new chemical entity like this compound is to identify its molecular target(s) and validate their relevance to a particular disease. This process is fundamental to understanding the compound's mechanism of action and predicting its therapeutic potential. For derivatives of the broader 1H-indazol-6-amine class, various biological targets have been identified, suggesting potential avenues of investigation for this compound.

For instance, various substituted indazole derivatives have been investigated for their potent anticancer activities. researchgate.net These activities are often linked to the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For example, some indazole derivatives have shown inhibitory activity against pan-Pim kinases, which are involved in cell cycle progression and apoptosis. nih.gov Furthermore, derivatives of 1H-indazol-6-amine have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. researchgate.net

Another area of exploration for indazole-based compounds is in the central nervous system. A notable example is 1-((S)-2-aminopropyl)-1H-indazol-6-ol, which has been identified as a potent and peripherally acting 5-HT2 receptor agonist with potential for treating ocular hypertension. nih.gov This highlights the versatility of the indazole scaffold in targeting G-protein coupled receptors.

Given the structural similarity, it is plausible that this compound could interact with similar classes of targets. Preclinical validation would typically involve a battery of in vitro and in vivo models. Initial screening in cell-based assays using various cancer cell lines or cells expressing specific receptors would provide preliminary clues about its biological activity. researchgate.net Subsequent validation in animal models of cancer or neurological disorders would be essential to confirm the in vivo efficacy and target engagement.

Table 1: Potential Preclinical Models for Target Validation of this compound

| Potential Therapeutic Area | Preclinical Model | Endpoint of Validation |

| Oncology | Human tumor cell line xenografts in immunocompromised mice | Tumor growth inhibition, biomarker modulation (e.g., phosphorylation of target kinase) |

| Neurology | Animal models of anxiety, depression, or pain | Behavioral changes, measurement of neurotransmitter levels |

| Ophthalmology | Models of ocular hypertension in rabbits or monkeys | Reduction in intraocular pressure |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile. In vitro ADME assays are indispensable tools in early drug discovery for predicting how a compound will behave in a living organism.

Plasma Stability and Plasma Protein Binding

The stability of a compound in plasma is important, as instability can lead to a short half-life and the formation of potentially inactive or toxic metabolites. Plasma stability assays involve incubating the compound in plasma from different species (e.g., human, rat, mouse) and monitoring its degradation over time.

Plasma protein binding (PPB) is another key parameter that influences the distribution and clearance of a drug. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the free drug concentration at the target site. Equilibrium dialysis or ultrafiltration are common methods to determine the extent of PPB.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules. While specific DFT studies on 1-(propan-2-yl)-1H-indazol-6-amine are not extensively detailed in publicly available literature, the principles of such analyses can be applied. These calculations would typically determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

This information is crucial for predicting the molecule's reactivity. The HOMO-LUMO gap, for instance, is an indicator of chemical stability, while the electrostatic potential map highlights regions prone to electrophilic or nucleophilic attack, which is essential for understanding potential metabolic pathways and intermolecular interactions.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The 6-aminoindazole core is a well-established pharmacophore that interacts with the hinge region of many protein kinases. Derivatives of this compound have been investigated as inhibitors of various kinases.

For example, in studies of MAP kinase-interacting kinases (MNKs), the 6-aminoindazole moiety is shown to form critical hydrogen bonds with the protein's hinge region. The isopropyl group at the N1 position often occupies a hydrophobic pocket, contributing to the binding affinity. Docking analyses of related compounds reveal key interactions, such as hydrogen bonds between the indazole amine and the backbone of hinge region residues like Met146 and Cys148 in MNK2. The N2 atom of the indazole ring frequently acts as a hydrogen bond acceptor from a hinge residue.

These interactions are summarized in the following table:

| Interaction Type | Ligand Atom/Group | Protein Residue (Example) |

| Hydrogen Bond (Donor) | 6-Amino Group | Hinge Region Backbone (e.g., Met) |

| Hydrogen Bond (Acceptor) | Indazole N2 | Hinge Region Backbone (e.g., Cys) |

| Hydrophobic Interaction | Isopropyl Group | Hydrophobic Pocket |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To supplement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

For indazole-based inhibitors, MD simulations can assess the stability of the crucial hydrogen bonds formed with the kinase hinge region. These simulations can reveal how water molecules mediate interactions and how the ligand adapts its conformation within the binding site. The results of MD simulations are often analyzed to calculate the binding free energy, offering a more quantitative prediction of ligand affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In a typical QSAR study for kinase inhibitors, descriptors such as molecular weight, logP (lipophilicity), and electronic and topological parameters would be calculated for a series of analogs. These descriptors would then be correlated with their measured inhibitory activity (e.g., IC50 values). The resulting model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Generation and Virtual Screening

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the 6-aminoindazole class of inhibitors, a common pharmacophore model would include:

A hydrogen bond donor (the 6-amino group).

A hydrogen bond acceptor (the N2 atom of the indazole).

A hydrophobic feature (the N1-substituent, such as the isopropyl group).

Such models are valuable tools for virtual screening, where large compound libraries are computationally searched to identify molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify novel kinase inhibitors based on the indazole scaffold.

In Silico Prediction of Preclinical Pharmacokinetic Properties

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational tools can predict these properties early in the drug discovery process.

For this compound, various ADME parameters can be calculated using software like SwissADME or other predictive models. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism.

A table of predicted properties for a compound like this compound might look as follows:

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.5 - 3.0 | Balanced solubility and permeability |

| H-Bond Donors | 1 | Good membrane permeability |

| H-Bond Acceptors | 2 | Good membrane permeability |

| Cytochrome P450 Inhibition | Low/High | Potential for drug-drug interactions |

| hERG Inhibition | Low/High | Potential for cardiotoxicity |

These in silico predictions are crucial for flagging potential issues and guiding the design of analogs with more favorable drug-like properties.

Mechanistic Insights and Biological Pathway Elucidation in Preclinical Contexts

Detailed Molecular Mechanisms of Action in In Vitro and Cellular Systems

Currently, there is no specific data in the public domain detailing the molecular mechanisms of action for 1-(propan-2-yl)-1H-indazol-6-amine in in vitro and cellular systems. Research on analogous indazole-containing compounds suggests that this chemical scaffold can interact with a variety of molecular targets. For instance, various derivatives of 1H-indazole-6-amine have been explored for their potential as anticancer agents, with some demonstrating antiproliferative effects in human cancer cell lines. drugbank.comresearchgate.net The parent compound, 1H-indazol-6-amine, serves as a foundational structure for these derivatives. nih.govnih.gov

A complex derivative incorporating the this compound moiety has been associated with Casein Kinase II subunit alpha', a protein involved in regulating numerous cellular processes. chemenu.com However, this larger and structurally distinct molecule's activity cannot be directly attributed to this compound itself.

To ascertain the specific molecular interactions of this compound, detailed biochemical and cellular assays would be necessary. These studies would involve screening the compound against a panel of biologically relevant targets to identify its primary binding partners and downstream effects.

Interplay with Cellular Signaling Networks and Pathways

The specific impact of this compound on cellular signaling networks and pathways remains uncharacterized in published literature. The broader family of indazole derivatives is known to modulate various signaling cascades critical in disease processes. For example, some indazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role. drugbank.com In the context of cancer, other indazole derivatives have been found to affect pathways involved in apoptosis and cell cycle regulation, such as the p53/MDM2 pathway and the Bcl2 family of proteins. nih.gov

Further research is required to determine if this compound engages with these or other signaling pathways. Such investigations would typically involve techniques like Western blotting, reporter gene assays, and phosphoproteomics to map the compound's influence on cellular communication networks.

Identification of Off-Target Interactions in Preclinical Assays

There is currently no publicly available data from preclinical assays identifying any off-target interactions for this compound. Off-target screening is a critical step in preclinical drug development to assess the potential for unintended pharmacological effects.

In the absence of specific data for this compound, it is worth noting that other indazole derivatives have been evaluated for their selectivity. For instance, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was found to be a potent and selective 5-HT2 receptor agonist. criver.com This highlights the potential for indazole-based compounds to achieve target specificity. Comprehensive off-target profiling for this compound would necessitate screening against a broad panel of receptors, enzymes, and ion channels to build a complete safety and selectivity profile.

Future Directions and Research Opportunities

Untapped Synthetic Avenues for Novel Analogue Generation

The generation of novel analogues of 1-(propan-2-yl)-1H-indazol-6-amine is crucial for expanding its therapeutic potential and optimizing its pharmacological properties. While various methods for the synthesis of indazole derivatives have been established, several untapped avenues offer exciting possibilities for creating diverse chemical libraries. nih.govnih.govorganic-chemistry.org

One promising approach involves the application of modern synthetic methodologies such as C-H activation. This strategy would allow for the direct functionalization of the indazole core, enabling the introduction of a wide range of substituents at positions that are not readily accessible through traditional methods. For instance, late-stage C-H functionalization could be employed to introduce diverse aryl, alkyl, or heteroaryl groups onto the benzene ring of the indazole, leading to the rapid generation of analogues with potentially improved potency and selectivity.

Furthermore, the diversification of the substituents at the N1 and C6 positions offers significant opportunities for analogue generation. At the N1 position, the existing propan-2-yl group can be replaced with a variety of other alkyl or cycloalkyl groups to probe the steric and electronic requirements of the binding pocket of target proteins. At the C6 position, the amine functionality serves as a versatile handle for further elaboration through techniques like reductive amination, acylation, and sulfonylation, allowing for the introduction of a wide array of functional groups. researchgate.net

The development of novel multicomponent reactions (MCRs) tailored for the synthesis of indazole derivatives also represents a largely unexplored area. MCRs offer the advantage of building molecular complexity in a single step from simple starting materials, which can significantly streamline the synthesis of novel analogues.

| Synthetic Strategy | Potential for Analogue Generation | Key Advantages |

| C-H Activation | Direct functionalization of the indazole core with diverse substituents. | High atom economy, access to novel chemical space. |

| N1-Substituent Modification | Exploration of steric and electronic effects on biological activity. | Straightforward synthetic modifications. |

| C6-Amine Derivatization | Introduction of a wide range of functional groups to modulate physicochemical properties. | Versatile chemical handle for diversification. |

| Multicomponent Reactions | Rapid assembly of complex indazole scaffolds from simple precursors. | High efficiency and convergence. |

Exploration of Additional Biological Targets and Therapeutic Areas (preclinical focus)

Indazole derivatives have demonstrated a broad spectrum of biological activities, with many compounds showing promise as inhibitors of protein kinases, particularly in the context of cancer therapy. nih.govresearchgate.netnih.gov However, the therapeutic potential of this compound and its analogues is not limited to oncology. Preclinical research has begun to uncover their activity against a range of other biological targets, opening up new avenues for therapeutic intervention.

One area of significant interest is the potential of indazole derivatives to modulate the activity of enzymes involved in inflammatory processes. For example, some indazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net Further investigation into the COX-inhibitory activity of this compound analogues could lead to the development of novel anti-inflammatory agents.

In the realm of infectious diseases, the indazole scaffold has been identified as a promising starting point for the development of new antibacterial and antiprotozoal agents. nih.govnih.gov The exploration of the antimicrobial spectrum of this compound derivatives could lead to the discovery of compounds with activity against drug-resistant pathogens.

Furthermore, the structural similarity of the indazole core to endogenous signaling molecules suggests that these compounds may interact with a variety of receptors and ion channels. For instance, certain indazole derivatives have been investigated as serotonin (B10506) 5-HT2 receptor agonists for the treatment of ocular hypertension. nih.gov A systematic screening of this compound analogues against a panel of G-protein coupled receptors (GPCRs) and ion channels could reveal novel and unexpected biological activities.

| Potential Therapeutic Area | Biological Target(s) | Preclinical Rationale |

| Inflammation | Cyclooxygenase (COX) enzymes | Indazole derivatives have shown COX inhibitory activity. researchgate.net |

| Infectious Diseases | Bacterial and protozoal enzymes | The indazole scaffold is a promising starting point for antimicrobial drug discovery. nih.govnih.gov |

| Neurological Disorders | Serotonin receptors, other GPCRs | Structural similarity to endogenous ligands suggests potential for neuromodulatory activity. nih.gov |

| Ocular Diseases | 5-HT2 receptors | Indazole derivatives have been investigated for ocular hypertension. nih.gov |

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.com The application of these methodologies to the design of novel analogues of this compound can significantly accelerate the drug discovery process and improve the chances of success.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of indazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.

Molecular docking simulations can provide valuable insights into the binding mode of this compound and its analogues to their biological targets. researchgate.netnih.gov By understanding the key interactions between the ligand and the protein, it is possible to design new compounds with improved binding affinity and selectivity.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process. researchgate.net MD simulations can also be used to calculate the binding free energy of different analogues, which can be a more accurate predictor of potency than docking scores alone.

| Computational Method | Application in Analogue Design | Expected Outcome |

| QSAR | Predicting the biological activity of virtual compounds. | Prioritization of synthetic targets. |

| Molecular Docking | Elucidating the binding mode of ligands to their targets. | Rational design of compounds with improved affinity. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | More accurate prediction of binding affinity and stability. researchgate.net |

Integration of Omics Data for Systems-Level Understanding in Preclinical Research

The integration of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for gaining a systems-level understanding of the biological effects of drug candidates. nih.gov In the preclinical evaluation of this compound and its analogues, the integration of omics data can provide valuable insights into their mechanism of action, identify potential biomarkers of efficacy and toxicity, and facilitate the selection of the most promising candidates for further development.

Transcriptomic analysis, for example, can be used to identify changes in gene expression that occur in response to treatment with an indazole derivative. This information can help to elucidate the signaling pathways that are modulated by the compound and provide clues about its mechanism of action.

Proteomic studies can be used to identify changes in protein expression and post-translational modifications that are induced by the compound. This can provide a more direct readout of the compound's effects on cellular function and can help to identify its direct and indirect protein targets.

Metabolomic profiling can reveal changes in the levels of small molecule metabolites that occur in response to treatment. This can provide insights into the metabolic pathways that are affected by the compound and can help to identify potential biomarkers of its pharmacological effects.

By integrating data from these different omics platforms, it is possible to construct a comprehensive picture of the biological effects of this compound and its analogues, which can guide their further development and optimization.

| Omics Platform | Type of Data Generated | Potential Insights for Preclinical Research |

| Transcriptomics | Gene expression profiles | Elucidation of mechanism of action, identification of modulated pathways. |

| Proteomics | Protein expression and modification profiles | Identification of direct and indirect protein targets, understanding of cellular response. |

| Metabolomics | Small molecule metabolite profiles | Identification of affected metabolic pathways, discovery of pharmacodynamic biomarkers. |

Conclusion

Summary of Key Academic Contributions to the Understanding of 1-(propan-2-yl)-1H-indazol-6-amine

The academic and patent literature establishes the role of this compound primarily as a crucial chemical intermediate. Its molecular structure, featuring an indazole core with an amine group at the 6-position and an isopropyl group at the N1-position, makes it a valuable building block in the synthesis of more complex molecules. The indazole heterocycle is a well-recognized "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. researchgate.netaustinpublishinggroup.comnih.gov

Research has extensively focused on the broader class of 6-aminoindazoles for developing novel therapeutics, particularly in oncology. researchgate.netdntb.gov.ua These scaffolds are key components in the design of various kinase inhibitors, which are targeted cancer therapies. nih.gov For instance, derivatives of the 1H-indazole-6-amine core have been investigated as potent inhibitors of critical cell cycle regulators like Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3), both of which are implicated in different forms of cancer. researchgate.netnih.govnih.gov The synthesis of these complex inhibitors often involves multi-step processes where specific N-substituted 6-aminoindazoles are required.

While direct studies on the biological properties of this compound itself are not extensively detailed in published research, its contribution lies in its utility. For example, the compound, identified by its CAS number 938514-13-7, has been cited in the synthetic schemes for creating more elaborate molecules for pharmaceutical research. evitachem.com The synthesis of various indazole derivatives often begins with a core structure like 1H-indazol-6-amine, which is then modified through reactions such as reductive amination to produce a library of compounds for biological screening. dntb.gov.ua The isopropyl group on the nitrogen atom of this compound provides specific steric and electronic properties that can be crucial for the final compound's ability to bind to its biological target.

Significance of the Compound in Preclinical Chemical Biology and Drug Discovery Research

The significance of this compound in the preclinical and drug discovery landscape is defined by its role as a versatile synthetic intermediate. The development of novel kinase inhibitors is a major focus in modern oncology, and the indazole ring system is a proven pharmacophore for this purpose. nih.gov Marketed anticancer drugs such as Axitinib and Pazopanib feature the indazole core, highlighting its clinical relevance. nih.gov

In this context, this compound serves as a readily available starting material for generating libraries of potential drug candidates. Medicinal chemists utilize such intermediates to explore the structure-activity relationship (SAR) of a target class of molecules. By systematically modifying the 6-amino group of this compound, researchers can fine-tune the pharmacological properties of the resulting derivatives to enhance potency, selectivity, and pharmacokinetic profiles.

Derivatives built upon the 1H-indazol-6-amine framework have shown promise in preclinical studies, exhibiting activities such as:

Antiproliferative effects against various cancer cell lines. researchgate.netdntb.gov.ua

Inhibition of key enzymes involved in cancer progression and immune evasion, such as indoleamine 2,3-dioxygenase 1 (IDO1).

Induction of cell cycle arrest and apoptosis in tumor cells. researchgate.net

Therefore, while not a therapeutic agent itself, this compound is a key enabler of the discovery process. Its availability allows research teams to efficiently synthesize and test new hypotheses in the quest for next-generation targeted therapies, particularly for cancer. bldpharm.comaksci.com

Q & A

Q. Key Considerations :

- Method A offers higher yields but requires rigorous purification to remove Pd residues.

- Method B avoids heavy metals but may produce regioisomers requiring chromatographic separation.

How is the crystal structure of this compound determined, and what insights does it provide?

Basic Research Question

Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

Q. Structural Insights :

- Planar indazole ring with isopropyl group perpendicular to the plane, influencing steric interactions in biological targets.

What protocols ensure stability and solubility of this compound in biological assays?

Basic Research Question

- Storage : Store at -20°C in airtight, light-protected containers; use within 1 month to prevent degradation .

- Solubility :

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell lines, dosing). Methodological steps:

Replicate Experiments : Use standardized protocols (e.g., RANKL-induced osteoclastogenesis in C57B6/L mice ).

Control Variables : Compare IC₅₀ values under identical conditions (pH, temperature).

Structural Analysis : Verify compound integrity via LC-MS to rule out degradation .

Example : Discrepancies in kinase inhibition may stem from divergent ATP concentrations in assays.

What strategies optimize the synthetic yield of this compound for scale-up?

Advanced Research Question

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to reduce byproducts .

- Solvent Optimization : Replace DMF with THF to improve reaction homogeneity.

- Microwave Assistance : Reduce reaction time from 12 hours to 2 hours while maintaining yield .

How is computational modeling applied to predict the biological targets of this compound?

Advanced Research Question

Q. Predicted Targets :

- Osteoclastogenesis regulators (e.g., RANKL pathway) .

- Kinases with hydrophobic binding pockets accommodating the isopropyl group.

What analytical methods validate the purity and identity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.